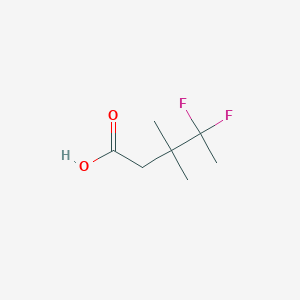

4,4-Difluoro-3,3-dimethylpentanoic acid

Description

Contextualization of Fluorine Introduction in Organic Synthesis and Drug Discovery Scaffolds

The introduction of fluorine into drug candidates is a widely employed strategy to optimize pharmacokinetic and pharmacodynamic profiles. Fluorination can alter the acidity (pKa) of nearby functional groups, influence molecular conformation, and block sites of metabolic degradation. These modifications can lead to drugs with improved efficacy, longer half-lives, and better oral bioavailability. The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation, a common pathway for drug deactivation in the body. Consequently, a significant percentage of commercially available drugs contain at least one fluorine atom.

Research Rationale and Objectives for Investigating 4,4-Difluoro-3,3-dimethylpentanoic Acid

The compound this compound presents a unique structural scaffold that combines a gem-difluoromethylene group with a quaternary carbon center, creating a fluorinated analog of a neopentyl group. This specific arrangement is of significant interest for several reasons. The steric bulk of the tert-butyl-like group can provide a scaffold that is resistant to enzymatic degradation, while the gem-difluoro group can impart the aforementioned benefits of fluorination.

To facilitate a deeper understanding, the following data tables provide a comparison of the known properties of the non-fluorinated parent compound, 4,4-dimethylpentanoic acid, and the predicted or known properties of the target molecule, this compound.

Physicochemical Properties of 4,4-dimethylpentanoic acid

| Property | Value | Source |

| Molecular Formula | C7H14O2 | sigmaaldrich.com |

| Molecular Weight | 130.18 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| IUPAC Name | 4,4-dimethylpentanoic acid | nih.gov |

Predicted and Known Properties of this compound

| Property | Value | Source/Rationale |

| Molecular Formula | C7H12F2O2 | - |

| Molecular Weight | 166.16 g/mol | - |

| pKa | Expected to be lower than its non-fluorinated analog | The strong electron-withdrawing effect of the two fluorine atoms is known to increase the acidity of carboxylic acids. |

| LogP | Expected to be higher than its non-fluorinated analog | Fluorination generally increases lipophilicity. |

The investigation into this compound aims to provide a valuable fluorinated building block for the synthesis of novel pharmaceuticals and agrochemicals. Its unique structural features suggest that it could be used to create compounds with enhanced stability and tailored physicochemical properties. Further research is warranted to fully elucidate the synthesis, reactivity, and potential applications of this promising molecule.

Structure

3D Structure

Properties

IUPAC Name |

4,4-difluoro-3,3-dimethylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O2/c1-6(2,4-5(10)11)7(3,8)9/h4H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPZWHAWGVLSCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)C(C)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature, Structural Characteristics, and Isomeric Considerations of 4,4 Difluoro 3,3 Dimethylpentanoic Acid

Systematic IUPAC Naming Conventions for Fluorinated Aliphatic Acids

The systematic naming of fluorinated aliphatic acids, such as 4,4-Difluoro-3,3-dimethylpentanoic acid, follows the established rules of the International Union of Pure and Applied Chemistry (IUPAC). The fundamental principle is to identify the longest continuous carbon chain that includes the carboxyl group (-COOH). This chain forms the parent alkane name.

For carboxylic acids, the carbon atom of the carboxyl group is designated as the first carbon (C1) of the parent chain. The suffix "-e" of the corresponding alkane is then replaced with "-oic acid". Substituents along the carbon chain are named and their positions are indicated by the number of the carbon atom to which they are attached.

In the case of halogen substituents, the prefixes "fluoro-", "chloro-", "bromo-", or "iodo-" are used. If there are multiple identical halogen substituents, prefixes such as "di-", "tri-", or "tetra-" are added. The positions of these substituents are specified using locants.

Applying these rules to the compound :

The longest carbon chain containing the carboxyl group has five carbon atoms, making the parent alkane "pentane".

The presence of the carboxyl group changes the suffix to "pentanoic acid".

Two fluorine atoms are attached to the fourth carbon atom (C4), hence "4,4-Difluoro".

Two methyl groups are attached to the third carbon atom (C3), leading to "3,3-dimethyl".

Combining these elements in alphabetical order of the substituents gives the systematic IUPAC name: This compound .

Analysis of Positional Isomerism Relevant to Difluoropentanoic Acids

Positional isomers are compounds that have the same molecular formula but differ in the position of their functional groups or substituents on the carbon skeleton. In the context of difluorodimethylpentanoic acids with a C7 backbone, several positional isomers exist, each with distinct structural arrangements and potentially different chemical and physical properties. Here, we analyze two relevant positional isomers of this compound: 3,3-difluoro-4,4-dimethylpentanoic acid and 3,3-difluoro-2,2-dimethylpentanoic acid.

3,3-difluoro-4,4-dimethylpentanoic acid and 3,3-difluoro-2,2-dimethylpentanoic acid share the same molecular formula (C7H12F2O2) as this compound, but the arrangement of the difluoro and dimethyl groups is altered. In 3,3-difluoro-4,4-dimethylpentanoic acid, the gem-difluoro group is at the C3 position and the gem-dimethyl group is at the C4 position. Conversely, in 3,3-difluoro-2,2-dimethylpentanoic acid, the gem-difluoro group is at the C3 position and the gem-dimethyl group is at the C2 position.

This variation in substituent placement can influence factors such as bond angles, dipole moments, and intermolecular interactions, leading to differences in properties like boiling point, melting point, and solubility.

Below is a comparative data table of these positional isomers.

| Property | This compound | 3,3-difluoro-4,4-dimethylpentanoic acid | 3,3-difluoro-2,2-dimethylpentanoic acid |

| Molecular Formula | C7H12F2O2 | C7H12F2O2 | C7H12F2O2 |

| Molecular Weight | 166.17 g/mol | 166.17 g/mol | 166.17 g/mol |

| CAS Number | 2024430-38-2 | 1550749-88-6 | 2090954-33-7 |

| IUPAC Name | This compound | 3,3-Difluoro-4,4-dimethylpentanoic acid | 3,3-Difluoro-2,2-dimethylpentanoic acid |

| Structure |

Detailed Conformational Analysis and Steric Effects Arising from Dimethyl and Difluoro Substitution Patterns

The three-dimensional structure and conformational flexibility of this compound are significantly influenced by the presence of the gem-difluoro and gem-dimethyl groups on adjacent carbon atoms. These substituents introduce considerable steric hindrance and electronic effects that dictate the preferred spatial arrangement of the molecule.

Conformational Analysis:

The single bonds within the pentanoic acid chain allow for rotation, leading to various possible conformers. The interactions between the bulky tert-butyl-like fragment (originating from the 3,3-dimethyl and 4,4-difluoro groups) and the carboxylic acid group are key determinants of the molecule's conformational preferences. The gauche and anti conformations around the C2-C3 and C3-C4 bonds are particularly important.

The gem-difluoro group, with its highly electronegative fluorine atoms, can influence the local geometry and electronic distribution. While fluorine is smaller than a methyl group, the C-F bonds are highly polarized, which can lead to electrostatic interactions with other parts of the molecule.

Steric Effects:

The most significant feature of this compound's structure is the substantial steric strain created by the adjacent gem-dimethyl and gem-difluoro groups. The four methyl groups and two fluorine atoms in close proximity lead to significant van der Waals repulsions. This steric hindrance can restrict rotation around the C3-C4 bond, favoring conformations that minimize these repulsive interactions.

This steric crowding can have several consequences:

Bond Angle Distortion: The C-C-C bond angles around the C3 and C4 atoms may deviate from the ideal tetrahedral angle of 109.5° to alleviate steric strain.

Restricted Rotation: The energy barrier for rotation around the C3-C4 bond is likely to be significantly higher compared to an unsubstituted pentanoic acid, leading to a more rigid structure.

Influence on Reactivity: The steric bulk around the carboxylic acid group can hinder the approach of reagents, potentially affecting its reactivity in chemical transformations.

Advanced Synthetic Methodologies for 4,4 Difluoro 3,3 Dimethylpentanoic Acid

Review of Established and Novel Synthetic Routes Towards Fluorinated Carboxylic Acids

The synthesis of fluorinated carboxylic acids can be broadly categorized into two main strategies: the introduction of fluorine into a pre-existing carboxylic acid or its precursor, and the construction of the molecule using a building block that already contains the necessary fluorine atoms.

Direct fluorination methods that convert C-H bonds to C-F bonds represent a highly atom-economical approach to fluorinated compounds. researchgate.net Recent advancements have provided novel ways to achieve this transformation with greater control and functional group tolerance.

One innovative approach involves the direct β-C(sp³)–H fluorination of free carboxylic acids using transition-metal catalysis. chemrxiv.org This method utilizes the carboxylic acid moiety as an intrinsic directing group, avoiding the need for additional synthetic steps to install and remove an external directing group. The rational design of an oxidizing reagent is crucial for enabling the selective formation of the carbon-fluorine bond. chemrxiv.orginnovations-report.com

Another powerful strategy is decarboxylative fluorination, where a carboxylic acid is converted into an alkyl fluoride (B91410). nih.gov Visible light-promoted photoredox catalysis has enabled this transformation for a wide variety of aliphatic carboxylic acids under mild, redox-neutral conditions. nih.gov The process involves the oxidation of a carboxylate to form a carboxyl radical, which then undergoes rapid CO₂ extrusion and fluorine atom transfer from an electrophilic fluorinating reagent like Selectfluor. nih.gov

The table below summarizes key features of modern direct fluorination techniques applicable to carboxylic acid synthesis.

| Method | Key Reagent/Catalyst | Bond Transformed | Key Advantages |

| C-H Fluorination chemrxiv.orginnovations-report.com | Palladium catalyst, Custom Oxidant | C(sp³)–H → C(sp³)–F | Uses innate directing group, high selectivity. |

| Decarboxylative Fluorination nih.gov | Photoredox catalyst (e.g., Iridium-based), Selectfluor | -COOH → -F | Mild conditions, broad substrate scope, redox-neutral. |

| Deoxyfluorination beilstein-journals.org | (Diethylamino)sulfur trifluoride (DAST), Deoxo-Fluor® | -COOH → -COF | Access to acyl fluorides as versatile intermediates. |

An alternative and often more straightforward strategy involves the use of fluorinated building blocks. researchgate.net This approach simplifies the synthetic challenge by avoiding direct handling of often aggressive fluorinating agents and provides high regioselectivity. researchgate.net For the synthesis of 4,4-Difluoro-3,3-dimethylpentanoic acid, a key intermediate would be a molecule containing the t-butyl-CF₂- moiety.

One versatile class of such building blocks is gem-difluoroalkenes. These compounds are susceptible to nucleophilic attack at the difluorinated carbon. nih.gov A significant challenge is that the resulting anion can readily undergo β-fluoride elimination. However, "fluorine-retentive" strategies have been developed. For instance, the addition of carboxylic acids to β,β-difluoroacrylates can proceed under thermal conditions without catalysts to construct RCO₂–CF₂ bonds, demonstrating a pathway to incorporate the gem-difluoro unit. nih.gov

Another important class of precursors is gem-difluorocyclopropanes. These strained rings can undergo ring-opening reactions to generate various difluorinated structures, which can then be further elaborated into the target carboxylic acid. researchgate.netnih.gov

Chemo- and Regioselective Synthesis Techniques

Achieving high levels of chemo- and regioselectivity is paramount in the synthesis of complex organic molecules. In the context of fluorinated compounds, this means controlling precisely where the fluorine atoms are placed and ensuring that other functional groups in the molecule remain unaffected during the reaction.

For direct C-H fluorination, selectivity is often achieved through the use of a directing group that positions a transition-metal catalyst in proximity to the desired C-H bond. innovations-report.com In the case of carboxylic acids, the carboxyl group itself can serve this function, directing fluorination to specific positions like the β- or γ-carbon. chemrxiv.org

In syntheses utilizing building blocks, selectivity is dictated by the inherent reactivity of the fluorinated precursor. For example, the functionalization of gem-difluorocyclopropanes can be controlled by the choice of catalyst and ligands. A palladium/N-heterocyclic carbene (NHC) ligand system has been shown to enable exclusive α-regioselectivity in the C–F bond functionalization with simple ketones. semanticscholar.org By subtly changing the steric properties of the NHC ligand, the reaction pathway can be diverted, demonstrating a high degree of ligand-controlled regioselectivity. semanticscholar.org This principle could be applied to selectively functionalize a difluorinated building block en route to the target acid.

Green Chemistry Principles and Sustainable Synthetic Approaches in Fluorinated Compound Preparation

The field of fluorine chemistry is increasingly adopting the principles of green chemistry to minimize environmental impact. dovepress.comtandfonline.com This involves developing methods that are more atom-economical, use less hazardous reagents, reduce waste, and are more energy-efficient. researchgate.netnumberanalytics.com

Key aspects of green fluorine chemistry include:

Avoiding Hazardous Reagents: Traditional methods sometimes employ hazardous reagents like elemental fluorine (F₂) or antimony trifluoride (SbF₃). dovepress.com Modern methods focus on using safer, solid-phase electrophilic fluorinating reagents (e.g., Selectfluor) or nucleophilic fluoride sources like potassium fluoride (KF). nih.govsciencedaily.com

Catalytic Processes: The development of catalytic cycles for fluorination reduces the need for stoichiometric amounts of expensive or toxic reagents. innovations-report.com

Electrochemical Fluorination: Electrochemical methods offer a reagent-free approach to introducing fluorine. numberanalytics.com These reactions involve the anodic oxidation of a substrate in the presence of a fluoride salt, can be performed under mild conditions, and have high potential for scalability. numberanalytics.com

Solvent-Free Reactions: Performing reactions without a solvent, or in environmentally benign solvents like water, significantly reduces waste generation. researchgate.net

The table below contrasts traditional and green approaches in fluorination chemistry.

| Principle | Traditional Approach | Green/Sustainable Approach |

| Fluorine Source | Elemental Fluorine (F₂), HF, SbF₃ dovepress.com | Selectfluor, KF, Et₃N·3HF nih.govnumberanalytics.comsciencedaily.com |

| Reaction Type | Stoichiometric | Catalytic, Electrochemical innovations-report.comnumberanalytics.com |

| Atom Economy | Often low, generating byproducts (e.g., HCl) dovepress.com | High (e.g., direct C-H activation) researchgate.net |

| Conditions | Often harsh (high temperature/pressure) | Mild (room temperature), ambient pressure nih.gov |

Development of Scalable Synthetic Procedures

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process presents significant challenges. A scalable synthesis must be robust, safe, cost-effective, and reproducible. Key considerations include the availability and cost of starting materials, the avoidance of problematic reagents (e.g., those that are explosive or highly toxic), and the minimization of purification steps, particularly chromatography.

For a molecule like this compound, a scalable approach would likely favor a building block strategy. Synthesizing a key difluorinated intermediate in bulk and then using robust, high-yielding reactions to complete the synthesis is often more practical than performing a complex multi-step direct fluorination on a large scale.

An example of a scalable synthetic strategy in a related field is the total synthesis of (+)-aniduquinolone A. nih.gov The key steps in this process, such as the Horner–Wsworth–Emmons olefination and intramolecular aldol (B89426) reactions, are known to be reliable and scalable. This highlights the importance of choosing well-understood and high-yielding reactions when designing a synthesis for large-scale production. The development of flow chemistry and microreactor technologies is also an emerging trend that can improve the safety and efficiency of fluorination processes on a larger scale. numberanalytics.com

Reactivity Profiles and Derivatization Pathways of 4,4 Difluoro 3,3 Dimethylpentanoic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of 4,4-difluoro-3,3-dimethylpentanoic acid can undergo a range of classical transformations, although its reactivity is modulated by the electronic and steric effects of the neighboring substituents.

Esterification Reactions and Ester Derivative Synthesis

Esterification of this compound can be achieved through several established methods, each with its own set of advantages and considerations.

Fischer-Speier Esterification: This acid-catalyzed reaction with an alcohol is a common method for ester synthesis. However, the steric hindrance presented by the gem-dimethyl group at the 3-position may necessitate longer reaction times or higher temperatures to achieve satisfactory yields.

DCC and DMAP Coupling: The use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, often in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), provides a milder alternative for esterification. This method is particularly useful for reactions with sensitive alcohols where acidic conditions are not desirable.

Active Ester Synthesis: For more challenging esterifications or for the preparation of esters intended for further reactions, the synthesis of active esters is a valuable strategy. For instance, the acid can be converted to its corresponding p-nitrophenyl or N-hydroxysuccinimidyl ester. These activated esters are more susceptible to nucleophilic attack by alcohols, facilitating the formation of the desired ester under mild conditions.

A variety of ester derivatives can be synthesized from this compound, with the choice of alcohol dictating the properties of the resulting ester.

| Ester Derivative | Synthetic Method | Potential Application |

| Methyl or Ethyl Esters | Fischer-Speier Esterification | General synthetic intermediates |

| Tert-butyl Esters | DCC/DMAP coupling | Protecting group, readily cleaved under acidic conditions |

| Pentafluorophenyl Esters | Acyl chloride formation followed by reaction with pentafluorophenol | Activated esters for amidation and other nucleophilic substitutions |

Amidation, Reduction, and Other Classical Carboxylic Acid Conversions

Beyond esterification, the carboxylic acid functionality of this compound can be transformed into a variety of other functional groups.

Amidation: The formation of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or an active ester, followed by reaction with an amine. Direct coupling of the carboxylic acid with an amine using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) is also a widely used and efficient method. researchgate.net

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 4,4-difluoro-3,3-dimethylpentan-1-ol. This transformation is typically carried out using strong reducing agents such as lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent.

Acyl Halide Formation: Conversion to the acyl chloride or acyl fluoride (B91410) can be a crucial first step for a variety of subsequent derivatizations. Treatment with thionyl chloride (SOCl2) or oxalyl chloride is a common method for preparing the acyl chloride. More recently, deoxyfluorinating reagents have been developed for the direct synthesis of acyl fluorides from carboxylic acids under mild conditions. nih.govacs.org

Influence of Geminal Difluoro-Substitution on Molecular Reactivity

The presence of the two fluorine atoms on the same carbon atom significantly impacts the electronic properties and reactivity of the molecule.

Electrophilic and Nucleophilic Behavior Adjacent to Difluoro- Centers

Conversely, the electron-withdrawing nature of the gem-difluoro group can decrease the nucleophilicity of atoms in its vicinity.

Potential for Defluorination or Fluorine Exchange Reactions under Specific Conditions

While the C-F bond is generally strong and stable, defluorination or fluorine exchange reactions can occur under specific and often harsh conditions. These reactions typically require the use of strong Lewis acids or specialized reagents capable of activating the C-F bond. For instance, selective monodefluorination of unactivated gem-difluoroalkanes has been achieved using aluminum-based Lewis acids. researchgate.net

Fluorine exchange reactions, where a fluorine atom is replaced by another halogen, have also been reported for aliphatic fluorine compounds. These transformations often involve the use of trialkyl aluminum reagents in conjunction with a halogen source. ucc.ienih.gov However, such reactions would likely require forcing conditions for a stable compound like this compound.

Strategic Derivatization for Analytical and Synthetic Applications

The derivatization of this compound is crucial for enhancing its utility in both analytical and synthetic contexts.

For analytical purposes, particularly for techniques like gas chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of the analyte. Common derivatization strategies for carboxylic acids include:

Esterification: Conversion to methyl or other simple alkyl esters.

Silylation: Reaction with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) esters.

Pentafluorobenzylation: Formation of pentafluorobenzyl (PFB) esters using PFBBr, which is particularly useful for electron capture detection (ECD) in GC. researchgate.net

In the realm of synthetic chemistry, the derivatization of this compound can be used to introduce the difluorinated motif into larger, more complex molecules. The use of difluorinated building blocks is of significant interest in medicinal chemistry, as the introduction of fluorine can modulate a compound's metabolic stability, lipophilicity, and binding affinity. researchgate.net For example, the carboxylic acid can be coupled with amines or alcohols of interest to generate a library of compounds for biological screening.

Derivatization Techniques for Enhanced Chromatographic (e.g., GC-MS) and Spectroscopic Analysis

For successful analysis by gas chromatography-mass spectrometry (GC-MS), carboxylic acids often require derivatization to increase their volatility and thermal stability. researchgate.net The polar nature of the carboxylic acid group can lead to poor peak shape and adsorption on the GC column. researchgate.net Common derivatization strategies for carboxylic acids like this compound involve converting the hydroxyl group of the carboxylic acid into a less polar functional group.

Two prevalent methods for this transformation are esterification and silylation . restek.comnih.gov

Esterification:

Esterification is a widely used technique for the derivatization of carboxylic acids. nih.gov This process involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. For GC-MS analysis, methyl esters are commonly prepared due to their increased volatility. colostate.edu

A common reagent for this purpose is a solution of boron trifluoride (BF₃) in methanol. restek.comnih.gov The reaction of this compound with BF₃-methanol would yield methyl 4,4-difluoro-3,3-dimethylpentanoate. This derivative is significantly more volatile than the parent acid, making it amenable to GC-MS analysis. nih.gov The electron impact (EI) mass spectrum of the methyl ester would be expected to show characteristic fragmentation patterns, including a molecular ion peak and fragments corresponding to the loss of the methoxy (B1213986) group and cleavage of the carbon chain.

Another approach to esterification is the use of diazomethane (B1218177). While highly effective, diazomethane is toxic and explosive, necessitating careful handling. colostate.edu

Silylation:

Silylation is another powerful derivatization technique where the acidic proton of the carboxylic acid is replaced by a silyl (B83357) group, typically a trimethylsilyl (TMS) group. restek.com Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS). restek.com

The reaction of this compound with a silylating agent would produce trimethylsilyl 4,4-difluoro-3,3-dimethylpentanoate. Silylated derivatives are generally very volatile and thermally stable, providing excellent chromatographic performance. nih.gov

| Derivatization Technique | Reagent Example | Derivative Formed | Key Advantages for GC-MS Analysis |

| Esterification | Boron trifluoride in Methanol (BF₃-MeOH) | Methyl 4,4-difluoro-3,3-dimethylpentanoate | Increased volatility, good thermal stability, characteristic mass spectral fragmentation. restek.comnih.gov |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl 4,4-difluoro-3,3-dimethylpentanoate | High volatility, excellent thermal stability, sharp chromatographic peaks. restek.comnih.gov |

Formation of Advanced Synthetic Intermediates and Chiral Auxiliaries

Beyond analytical derivatization, this compound can serve as a building block in organic synthesis for the creation of more complex molecules. Its carboxylic acid handle allows for a variety of chemical transformations.

Formation of Amides:

The carboxylic acid can be converted into an amide by reaction with an amine. This reaction typically requires the activation of the carboxylic acid, for instance, by converting it to an acid chloride. libretexts.org Treatment of this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding acid chloride, 4,4-difluoro-3,3-dimethylpentanoyl chloride. This highly reactive intermediate can then be treated with a primary or secondary amine to form the desired amide. youtube.com

Alternatively, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can facilitate the direct formation of an amide from the carboxylic acid and an amine under milder conditions. nih.govorganic-chemistry.org

Chiral Auxiliaries:

Since this compound is not chiral, it cannot directly function as a chiral auxiliary. However, it can be coupled to a chiral auxiliary to facilitate diastereoselective reactions on the rest of the molecule. wikipedia.org For instance, the acid chloride of this compound could be reacted with a chiral alcohol or amine to form a chiral ester or amide, respectively. This would introduce a chiral center into the molecule, which could then direct the stereochemistry of subsequent reactions.

Advanced Spectroscopic Characterization and Structural Elucidation of 4,4 Difluoro 3,3 Dimethylpentanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework and probing the environment of specific nuclei like fluorine.

Comprehensive ¹H and ¹³C NMR Analysis of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of 4,4-Difluoro-3,3-dimethylpentanoic acid is expected to show three distinct signals corresponding to the three non-equivalent proton environments. The methylene (B1212753) protons adjacent to the carbonyl group (C2) would appear furthest downfield due to the deshielding effect of the carboxylic acid. These protons would likely be split into a triplet by the adjacent difluoromethylene group. The six protons of the two equivalent methyl groups (C3-CH₃) would likely appear as a singlet, being shielded from significant coupling. The terminal methyl group of the ethyl moiety attached to the quaternary carbon is not present in this molecule's structure. Instead, the methylene protons adjacent to the difluorinated carbon (C5) are not present. The protons on the carbon alpha to the carbonyl (C2) are expected to show coupling to the fluorine atoms on C4.

The ¹³C NMR spectrum provides direct information about the carbon skeleton. colorado.edu Due to the molecule's structure, seven distinct carbon signals are anticipated. The carbonyl carbon (C1) is expected to have the largest chemical shift, typically in the 170-180 ppm range for carboxylic acids. nih.gov The quaternary carbon (C3) bonded to the two methyl groups would be significantly deshielded. The carbon atom bonded to the two fluorine atoms (C4) will appear as a triplet due to one-bond coupling with the two fluorine nuclei. The chemical shifts of the methyl carbons and the methylene carbon will appear in the aliphatic region of the spectrum, with their exact positions influenced by the proximity of the electronegative fluorine atoms.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz |

|---|---|---|---|

| -CH₂-COOH | 2.5 - 2.8 | Triplet (t) | ³J(H,F) ≈ 10-20 Hz |

| -C(CH₃)₂ | 1.2 - 1.5 | Singlet (s) | N/A |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity (due to ¹³C-¹⁹F coupling) | Predicted Coupling Constant (J) Hz |

|---|---|---|---|

| C1 (-COOH) | 170 - 180 | Triplet (t) | ³J(C,F) ≈ 2-5 Hz |

| C2 (-CH₂-) | 35 - 45 | Triplet (t) | ²J(C,F) ≈ 20-30 Hz |

| C3 (-C(CH₃)₂) | 40 - 50 | Triplet (t) | ²J(C,F) ≈ 20-25 Hz |

| C4 (-CF₂-) | 115 - 125 | Triplet (t) | ¹J(C,F) ≈ 240-280 Hz |

In-depth ¹⁹F NMR Spectroscopy for Fluorine Environment Characterization

¹⁹F NMR is highly sensitive to the local electronic environment of fluorine atoms. alfa-chemistry.com For this compound, the two fluorine atoms are chemically equivalent, and thus a single resonance is expected in the ¹⁹F NMR spectrum. This signal's chemical shift would be characteristic of a difluoromethylene (-CF₂-) group adjacent to a quaternary carbon. The signal is predicted to be a triplet due to coupling with the two adjacent protons of the methylene group (C2). The magnitude of this three-bond proton-fluorine coupling constant (³J(H,F)) provides valuable structural information.

Application of Advanced 2D NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be expected between the protons of the C2 methylene group and the fluorine atoms, though this is a heteronuclear coupling. A standard proton-proton COSY would primarily be used to confirm the absence of adjacent proton-bearing carbons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. HSQC would definitively link the proton signal of the C2 methylene group to its corresponding carbon signal and the methyl proton signal to the methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range connectivity (typically over two or three bonds). Key correlations would be expected from the methyl protons to the quaternary carbon (C3), the difluorinated carbon (C4), and the methylene carbon (C2). The methylene protons (C2) would show correlations to the carbonyl carbon (C1), the quaternary carbon (C3), and the difluorinated carbon (C4). These correlations would provide unequivocal confirmation of the carbon backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could be used to confirm the spatial proximity between the methyl groups and the methylene group, which could provide insights into the preferred molecular conformation.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing characteristic signatures for its functional groups.

Characteristic Vibrational Band Assignments for Carboxylic Acid and Fluorine-Containing Moieties

The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and the C-F bonds. echemi.com

Carboxylic Acid Moiety:

O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. orgchemboulder.com

C=O Stretch: A strong, sharp absorption is predicted between 1700 and 1725 cm⁻¹ for the carbonyl group. echemi.com

C-O Stretch and O-H Bend: A medium intensity C-O stretching band should appear around 1210-1320 cm⁻¹, while O-H bending vibrations are expected near 1400-1440 cm⁻¹ and 920 cm⁻¹. orgchemboulder.com

Fluorine-Containing Moiety:

C-F Stretches: Strong to very strong absorption bands corresponding to the symmetric and asymmetric stretching of the C-F bonds are expected in the 1100-1200 cm⁻¹ region. The high electronegativity of fluorine results in a large dipole moment change during vibration, leading to intense IR bands. nih.gov

Alkyl Moieties:

C-H Stretches: Absorptions for the C-H stretching of the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ range, likely appearing as sharper peaks superimposed on the broad O-H band. spectroscopyonline.com

Predicted Vibrational Band Assignments

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H stretch (H-bonded) | 2500 - 3300 | Strong, very broad |

| C-H stretch | 2850 - 3000 | Medium to strong, sharp |

| C=O stretch | 1700 - 1725 | Strong, sharp |

| C-F stretch | 1100 - 1200 | Very Strong |

| C-O stretch | 1210 - 1320 | Medium |

Spectroscopic Signatures for Conformational Analysis

While detailed conformational analysis would require computational modeling, vibrational spectroscopy can offer insights. Rotational isomers (conformers) can give rise to slightly different vibrational frequencies. In the case of this compound, rotation around the C2-C3 and C3-C4 bonds could lead to different stable conformations. These differences might be observable as subtle shifts or the appearance of new, weak bands in the "fingerprint region" (below 1500 cm⁻¹) of the IR and Raman spectra. Such analyses are complex but can reveal valuable information about the molecule's preferred three-dimensional shape.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing valuable information about the molecular weight and structure of a compound. In the analysis of this compound, various MS techniques can be employed for its characterization.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental formula. The exact mass of this compound (C7H12F2O2) can be calculated by summing the precise masses of its constituent atoms.

The theoretical monoisotopic mass of this compound is 166.07999 Da. In a typical HRMS experiment, the compound would be ionized, commonly forming protonated ([M+H]+) or deprotonated ([M-H]-) species. The high resolving power of the instrument allows for the differentiation of ions with very similar m/z values, ensuring an accurate mass measurement and, consequently, a reliable elemental composition.

| Ion Species | Chemical Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| [M] | C7H12F2O2 | 166.07999 |

| [M+H]+ | C7H13F2O2+ | 167.08782 |

| [M-H]- | C7H11F2O2- | 165.07326 |

| [M+Na]+ | C7H12F2O2Na+ | 189.06976 |

Elucidation of Fragmentation Pathways and Isomeric Differentiation

Tandem mass spectrometry (MS/MS) experiments are employed to investigate the fragmentation pathways of a molecule. In these experiments, a specific ion (the precursor ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are detected. The fragmentation pattern is characteristic of the molecule's structure.

For this compound, key fragmentations would likely involve the carboxylic acid group and the carbon backbone. Alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) is a common pathway for carboxylic acids. libretexts.org

Predicted Fragmentation of [M-H]- (m/z 165.07326):

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| 165.07326 | CO2 | 121.07699 | [C6H11F2]- |

| 165.07326 | H2O | 147.06270 | [C7H9F2O]- |

| 165.07326 | HF | 145.07728 | [C7H11FO2]- |

| 121.07699 | HF | 101.08101 | [C6H10F]- |

Isomeric differentiation is a key application of mass spectrometry. While this compound has a unique structure, if isomers were present, differences in their fragmentation patterns could be used for their distinction. For instance, an isomer with the fluorine atoms at a different position would likely exhibit a different fragmentation cascade due to the varying stability of the resulting fragment ions.

Advanced MS Techniques (e.g., Ion Mobility Spectrometry) for Gas-Phase Conformational Studies

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry is a powerful technique for separating ions based on their size, shape, and charge in the gas phase. This provides an additional dimension of separation beyond that of liquid chromatography and mass spectrometry, aiding in the analysis of complex mixtures and the characterization of isomeric species. youtube.com

For a molecule like this compound, IMS can provide information about its gas-phase conformation. The collision cross-section (CCS) is a key parameter measured in IMS, which represents the effective area of the ion as it travels through a buffer gas. Different conformers of the same ion will have different CCS values.

While experimental IMS data for this compound is not available, predicted CCS values for a closely related isomer, 3,3-difluoro-4,4-dimethylpentanoic acid, have been calculated. uni.lu These predictions can offer an estimation of the expected CCS values for various adducts of the target molecule.

Predicted Collision Cross Section (CCS) Values for C7H12F2O2 Adducts: uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 167.08782 | 132.5 |

| [M+Na]+ | 189.06976 | 140.0 |

| [M-H]- | 165.07326 | 129.2 |

| [M+NH4]+ | 184.11436 | 152.7 |

These predicted values are useful for setting up IMS-MS experiments and for the tentative identification of the compound in complex samples where authentic standards are not available. The combination of retention time, precise mass, fragmentation pattern, and CCS value provides a high degree of confidence in the identification of this compound.

Computational Chemistry and Theoretical Investigations of 4,4 Difluoro 3,3 Dimethylpentanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the properties of molecules at the electronic level. biointerfaceresearch.com For a molecule like 4,4-difluoro-3,3-dimethylpentanoic acid, DFT would provide invaluable insights into its intrinsic chemical nature.

Electronic Structure, Molecular Orbitals, and Charge Distribution Analysis

A DFT study of this compound would begin with the optimization of its molecular geometry. Using a suitable level of theory, such as B3LYP with a basis set like 6-31+G(d), researchers can calculate the most stable three-dimensional arrangement of its atoms. biointerfaceresearch.com

Following geometry optimization, analysis of the electronic structure would ensue. This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity; the HOMO-LUMO energy gap, for instance, is an indicator of chemical stability. researchgate.net

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT

| Property | Hypothetical Value | Significance |

| HOMO Energy | -7.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | +1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 8.7 eV | Indicates high chemical stability. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

Note: The values in this table are illustrative and would need to be determined by actual quantum chemical calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT is a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure. biointerfaceresearch.comnih.gov Calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. mdpi.com This is achieved by calculating the magnetic shielding tensors for each nucleus. These theoretical predictions are invaluable for assigning peaks in experimental spectra.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. biointerfaceresearch.com This allows for the identification of characteristic vibrational modes, such as the C-F stretches, the C=O stretch of the carboxylic acid, and the various C-H bending and stretching modes. A comparison between calculated and experimental vibrational spectra serves as a rigorous confirmation of the compound's identity and structure. finechem-mirea.ru

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

The presence of rotatable single bonds in this compound means it can exist in various conformations. The substitution of fluorine can significantly influence these conformational preferences. nih.gov A detailed conformational analysis is crucial for understanding its three-dimensional structure and how it might interact with other molecules.

Molecular mechanics (MM) force fields could be used for an initial, rapid exploration of the potential energy surface to identify low-energy conformers. Subsequently, more accurate quantum mechanics methods would be used to re-optimize these conformers and calculate their relative energies.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. nih.gov By simulating the molecule's movement in a solvent, such as water, researchers can understand its flexibility, conformational transitions, and interactions with the solvent molecules. This provides a more realistic picture of the molecule's behavior in a biological or chemical system. mdpi.com

Mechanistic Studies of Hypothetical Reactions Involving the Compound

Computational chemistry is instrumental in elucidating reaction mechanisms. For this compound, one could hypothetically study its deprotonation to form the corresponding carboxylate. DFT calculations could be used to determine the pKa of the carboxylic acid, providing a measure of its acidity.

Another area of investigation could be the mechanisms of potential decomposition pathways or its reactions with other chemical species. By calculating the structures and energies of transition states and intermediates, researchers can map out the entire reaction pathway and determine the activation energies, which govern the reaction rates.

Quantitative Structure-Activity Relationships (QSAR) for Related Chemical Scaffolds (focused on structural features, not biological outcomes)

While no specific QSAR studies exist for this compound, the principles of QSAR can be applied to understand how its structural features might relate to its physicochemical properties. nih.gov QSAR studies on related fluorinated carboxylic acids have explored the relationship between structural descriptors and properties like lipophilicity and acidity. nih.gov

For a QSAR study involving this compound, a set of related molecules would be analyzed. For each molecule, a variety of structural descriptors would be calculated, such as:

Topological descriptors: Based on the 2D structure of the molecule.

Geometrical descriptors: Derived from the 3D structure, such as molecular surface area and volume.

Electronic descriptors: Including dipole moment and atomic charges, calculated using quantum chemistry methods. researchgate.net

These descriptors would then be correlated with a specific physicochemical property using statistical methods to build a predictive model. researchgate.net Such a model could then be used to estimate the properties of new, unsynthesized compounds with similar chemical scaffolds.

Role of 4,4 Difluoro 3,3 Dimethylpentanoic Acid As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Novel Fluorinated Amino Acids and Peptidomimetics (e.g., 2-amino-5,5-difluoro-4,4-dimethylpentanoic acid derivatives)

The primary and most well-documented application of 4,4-difluoro-3,3-dimethylpentanoic acid is its role as a direct precursor in the synthesis of novel fluorinated amino acids. The introduction of fluorine into amino acids can enhance metabolic stability, modulate acidity, and induce specific conformational preferences in peptides.

A significant example is the synthesis of (2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid, an investigational drug known as Mefluleucine (developmental codes: NV-5138, SPN-820). smolecule.comwikipedia.org Mefluleucine is a structural analogue of the natural amino acid L-leucine and is being evaluated for the treatment of major depressive disorder (MDD). wikipedia.org The synthesis of Mefluleucine utilizes this compound as the foundational starting material, upon which an alpha-amino group is installed to create the final amino acid structure. smolecule.com

Mefluleucine's mechanism of action involves the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway in the brain by binding to Sestrin2, a cellular sensor for leucine (B10760876). wikipedia.orgnih.gov This pathway is implicated in synaptic function, and its activation is believed to produce rapid and sustained antidepressant effects. nih.gov The presence of the gem-difluoro-tert-butyl group, derived directly from the parent acid, is critical to its function, as it confers unique properties that distinguish it from natural leucine, including resistance to metabolism and utilization in protein synthesis, allowing it to act as a dedicated mTORC1 activator in the brain. nih.gov

Table 1: Profile of Mefluleucine

| Feature | Description |

|---|---|

| IUPAC Name | (2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid |

| Synonyms | Mefluleucine, NV-5138, SPN-820 |

| Molecular Formula | C₇H₁₃F₂NO₂ |

| Therapeutic Area | Major Depressive Disorder (Investigational) |

| Mechanism of Action | Sestrin2 modulator; mTORC1 activator |

| Precursor | This compound |

Building Block for the Construction of Complex Organic Molecules with Fluorinated Centers

As a synthetic building block, this compound provides a valuable scaffold containing the gem-difluoro-tert-butyl moiety. This structural unit is of significant interest in medicinal chemistry for its ability to serve as a lipophilic bioisostere for other chemical groups, potentially improving a drug candidate's metabolic stability and pharmacokinetic profile.

The conversion of the acid to Mefluleucine serves as a prime example of its utility in constructing more complex, biologically active molecules. smolecule.comnih.gov In this context, the acid is not merely a simple starting material but a key building block that imparts a defining structural and functional feature to the final product. The carboxylic acid functional group provides a reactive handle for further chemical transformations, such as the introduction of the crucial alpha-amino group necessary for its biological activity as a leucine analogue. smolecule.com

The strategic incorporation of this fluorinated building block highlights a modern approach in drug design, where fluorine atoms are precisely installed to fine-tune molecular properties and achieve a desired therapeutic effect.

Utilization in the Development of Diverse Chemical Scaffolds for Research Applications

While specific examples of this compound being used to create broad chemical scaffolds for library synthesis are not extensively documented, its structural characteristics make it a promising candidate for such applications. Chemical scaffolds are core molecular structures that can be systematically derivatized to create a library of related compounds for screening in drug discovery and other research areas.

The incorporation of fluorinated building blocks is a widely used strategy to enhance the diversity and quality of compound libraries. The gem-difluoro-tert-butyl group from this compound can impart specific conformational constraints and alter electronic properties, lipophilicity, and metabolic stability. By using the carboxylic acid as an anchor point for attachment to other molecular frameworks, novel scaffolds with unique three-dimensional shapes and properties could be developed for a range of research applications.

Integration into Multi-step Total Synthesis Strategies

The synthesis of Mefluleucine from this compound is an effective illustration of the acid's integration into a multi-step synthetic strategy. Total synthesis involves the creation of a complex target molecule from simpler, commercially available precursors through a sequence of chemical reactions.

Emerging Research Frontiers and Future Perspectives for 4,4 Difluoro 3,3 Dimethylpentanoic Acid

Development of Innovative and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of fluorinated molecules is a critical challenge in contemporary organic chemistry. For 4,4-Difluoro-3,3-dimethylpentanoic acid, the development of innovative and sustainable synthetic routes is paramount to unlocking its full potential.

Current synthetic strategies for gem-difluoroalkanes often rely on deoxofluorination of corresponding ketone precursors. In the case of this compound, a plausible synthetic precursor would be 3,3-dimethyl-4-oxopentanoic acid . The conversion of the ketone functionality to the gem-difluoro group can be achieved using various fluorinating agents.

| Reagent Class | Specific Examples | Advantages | Disadvantages |

| Sulfur-based | Diethylaminosulfur trifluoride (DAST), Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) | Readily available, well-established reactivity | Can be hazardous, may require harsh reaction conditions |

| Selenium-based | Xenon difluoride (XeF₂) with a selenium catalyst | High efficiency for some substrates | Toxicity of selenium reagents, cost of XeF₂ |

| Other | Fluolead™ (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride) | High thermal stability, resistance to hydrolysis | Newer reagent, potentially higher cost |

Future research in this area should focus on developing catalytic and more sustainable methods for the synthesis of this compound. This could involve the use of less hazardous fluorinating agents, milder reaction conditions, and processes that minimize waste generation. Furthermore, exploring biocatalytic routes or flow chemistry approaches could offer significant advantages in terms of safety, scalability, and environmental impact.

Exploration of its Utility in Advanced Materials Science

The introduction of gem-difluoroalkane moieties into polymers and other materials can significantly alter their properties. The unique polarity and stability of the C-F bond can influence surface energy, dielectric constant, thermal stability, and chemical resistance. This compound, with its carboxylic acid functionality, represents a versatile building block for the synthesis of novel fluorinated polymers.

For instance, it could be incorporated into polyesters, polyamides, or polyurethanes. The presence of the gem-difluoro group, shielded by the bulky tert-butyl-like dimethylpropyl group, could lead to materials with interesting conformational properties and enhanced hydrolytic stability.

Potential Applications in Materials Science:

Fluoropolymers: Incorporation into specialty polymers could yield materials with low surface energy, making them suitable for hydrophobic and oleophobic coatings.

Dielectric Materials: The polar nature of the C-F bonds could be exploited in the design of materials with specific dielectric properties for applications in electronics.

Biomaterials: The metabolic stability conferred by the gem-difluoro group could be advantageous in the development of biocompatible and biodegradable polymers for medical devices and drug delivery systems.

Further research is needed to synthesize and characterize polymers derived from this compound to fully understand the structure-property relationships and identify promising applications.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The exploration of new chemical space and the optimization of reaction conditions can be significantly accelerated through the use of automated synthesis and high-throughput experimentation (HTE). rsc.org For a relatively underexplored molecule like this compound, these technologies offer a powerful approach to rapidly investigate its reactivity and potential applications.

Automated synthesis platforms can be employed to systematically screen a wide range of reaction conditions for its synthesis, including different fluorinating agents, catalysts, solvents, and temperatures. researchgate.net This would allow for the rapid identification of optimal synthetic protocols.

Furthermore, HTE can be utilized to create libraries of derivatives of this compound. By reacting the carboxylic acid moiety with a diverse set of alcohols, amines, or other coupling partners in a parallel fashion, a large number of novel compounds can be generated and screened for desired properties, such as biological activity or material characteristics. The use of 19F-NMR is particularly advantageous for the high-throughput screening of fluorinated compounds due to the absence of spectral overlap and the ability to automate data analysis. adelphi.edu

Opportunities in Interdisciplinary Chemical Research

The unique structural features of this compound make it a compelling candidate for interdisciplinary research, particularly at the interface of chemistry and biology. The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxyl-bearing carbon, potentially modulating the biological activity of a parent molecule. enamine.net

A significant indicator of its potential in this area is the investigational drug Mefluleucine (NV-5138) , which is (2S)-2-amino-4,4-difluoro-3,3-dimethylpentanoic acid. wikipedia.org Mefluleucine is being evaluated for the treatment of major depressive disorder and works by activating the mTORC1 signaling pathway in the brain. medchemexpress.comnih.gov The development of this close analog highlights the potential for the this compound scaffold to be a privileged structure in neuroscience and other areas of medicinal chemistry.

Potential Interdisciplinary Research Areas:

Medicinal Chemistry: As a fragment or building block for the synthesis of new drug candidates targeting a variety of diseases.

Chemical Biology: As a tool to probe biological systems, for example, by incorporating it into peptides or other biomolecules to study the effects of gem-difluorination on conformation and function.

Agrochemistry: For the development of new pesticides and herbicides with improved efficacy and metabolic stability.

Potential as a Modular Building Block in Specialized Organic Synthesis Domains

Beyond its potential applications in materials and medicine, this compound can serve as a versatile and modular building block in specialized domains of organic synthesis. fluorochem.co.uk The presence of a carboxylic acid handle allows for a wide range of chemical transformations, enabling its incorporation into more complex molecular architectures.

The bulky 3,3-dimethyl substitution pattern can impart specific conformational constraints on molecules derived from this building block. This could be particularly useful in the design of conformationally restricted peptides or macrocycles, where precise control over molecular shape is crucial for biological activity.

Potential Synthetic Applications:

Peptide Synthesis: Incorporation as a non-natural amino acid precursor to create peptides with enhanced stability and unique secondary structures.

Macrocycle Synthesis: As a component in the synthesis of macrocyclic compounds with tailored conformations and properties.

Fragment-Based Drug Discovery: As a fluorinated fragment for screening against biological targets to identify new starting points for drug development.

The development of efficient methods to synthesize and derivatize this compound will be crucial for its adoption as a standard building block in the synthetic chemist's toolbox.

Q & A

Basic: What is the synthetic route for 4,4-Difluoro-3,3-dimethylpentanoic acid, and what are its critical intermediates?

The synthesis typically involves a 1,4-addition of ethyl bromodifluoroacetate to 3-substituted acrylonitriles , followed by sequential reductions and cyclization steps. Key intermediates include the difluoroacetate adduct and the reduced nitrile intermediate. Reaction conditions (e.g., temperature, catalyst selection) significantly influence yield and purity. Post-synthetic purification via column chromatography or recrystallization is often required .

Basic: Which analytical techniques are recommended for characterizing the purity and structure of this compound?

- NMR spectroscopy (¹⁹F and ¹H) is critical for confirming fluorination and structural integrity.

- High-resolution mass spectrometry (HRMS) validates molecular weight.

- HPLC with UV/RI detection assesses purity, especially for detecting residual solvents or byproducts.

Thermogravimetric analysis (TGA) may be used to evaluate thermal stability, particularly for material science applications .

Advanced: How can researchers optimize the yield of this compound under varying reaction conditions?

A factorial design of experiments (DoE) is recommended to systematically evaluate variables such as:

- Temperature (e.g., 25°C vs. 60°C).

- Catalyst loading (e.g., 5–20 mol%).

- Solvent polarity (e.g., THF vs. DMF).

Response surface methodology (RSM) can identify optimal conditions while minimizing resource expenditure .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in biological systems?

Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic behavior. Molecular docking simulations assess interactions with target enzymes (e.g., cyclooxygenase or lipoxygenase isoforms) to guide medicinal chemistry applications. Solvent effects should be incorporated via implicit solvation models .

Advanced: How can environmental persistence or degradation pathways of this fluorinated compound be studied?

- LC-MS/MS with isotope dilution (e.g., using ¹³C-labeled analogs) quantifies environmental concentrations.

- Microcosm studies under aerobic/anaerobic conditions evaluate biodegradation rates.

- Non-target screening via high-resolution mass spectrometry identifies transformation products, leveraging methodologies from perfluorinated compound (PFC) research .

Basic: What are the primary applications of this compound in medicinal chemistry?

It serves as a fluorinated building block for drug candidates targeting:

- Lipid-modifying enzymes (e.g., fatty acid synthase inhibitors).

- Anti-inflammatory agents , where fluorine enhances metabolic stability and binding affinity.

Structure-activity relationship (SAR) studies often focus on modulating the dimethyl and difluoro substituents .

Advanced: How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?

The geminal difluoro group increases electrophilicity at the β-carbon, facilitating nucleophilic attacks. However, steric hindrance from the dimethyl groups may slow reactions requiring planar transition states (e.g., Suzuki-Miyaura couplings). Kinetic studies under varying Pd catalyst systems (e.g., Pd(OAc)₂ vs. PdCl₂) are recommended to elucidate mechanistic constraints .

Advanced: What strategies mitigate batch-to-batch variability during large-scale synthesis?

- Process Analytical Technology (PAT) tools (e.g., in-situ FTIR) monitor reaction progress in real time.

- Design of Experiments (DoE) identifies critical quality attributes (CQAs).

- Membrane-based purification (e.g., nanofiltration) ensures consistent impurity profiles, leveraging advancements in separation technologies .

Basic: How does this compound compare to non-fluorinated analogs in material science applications?

The fluorine atoms enhance thermal stability (e.g., higher decomposition temperatures) and chemical resistance (e.g., against acids or oxidizers). Comparative studies using differential scanning calorimetry (DSC) and tensile testing reveal improved mechanical properties in polymer composites .

Advanced: What are the challenges in studying the metabolic fate of this compound in vivo?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.